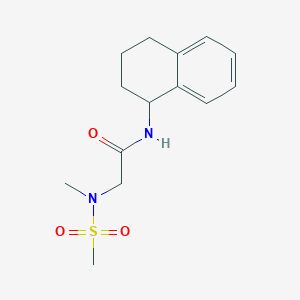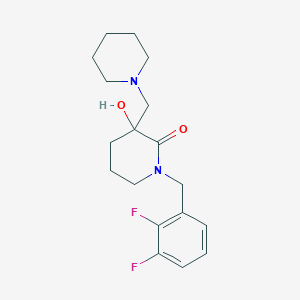![molecular formula C17H26ClNO2 B6075949 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride involves its interaction with specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes, leading to a decrease in their function. Additionally, it has been observed to bind to specific proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride are diverse and depend on the specific enzymes and proteins it interacts with. This compound has been shown to have anti-inflammatory and anti-tumor effects, as well as the ability to modulate the immune system's response. Additionally, it has been observed to have a neuroprotective effect, making it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, its specific mechanism of action and biochemical effects make it a valuable tool for studying enzyme function and protein structure. However, one limitation is that this compound may not be suitable for all types of experiments, and its effects may vary depending on the specific conditions and experimental design.
Future Directions
There are many future directions for research involving 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride. One potential area of focus is the development of new therapies for neurological disorders, taking advantage of its neuroprotective effects. Additionally, this compound may be used in the development of new drugs and therapies for cancer and other diseases. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields.
In conclusion, 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride is a valuable compound with numerous scientific research applications. Its specific mechanism of action and biochemical and physiological effects make it a valuable tool for studying enzyme function and protein structure. While there are limitations to its use in certain types of experiments, its potential applications in various fields make it a promising area of research for the future.
Synthesis Methods
The synthesis of 4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride involves the reaction between 4-(mesityloxy)but-2-en-1-ol and morpholine hydrochloride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained after purification through column chromatography. The yield of the product is typically around 70-80%.
Scientific Research Applications
4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride has various scientific research applications, including its use as a ligand in chemical synthesis, as a reagent in the preparation of novel compounds, and as a tool in studying the mechanism of action of certain enzymes. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
4-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-12-15(2)17(16(3)13-14)20-9-5-4-6-18-7-10-19-11-8-18;/h4-5,12-13H,6-11H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHBTXWCXQLWNH-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC=CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC/C=C/CN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]morpholine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)

![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)